molecular formula C11H17N6O7P B1201112 2-Amino-8-methyl-adenosine 5'-monophosphate CAS No. 97374-44-2

2-Amino-8-methyl-adenosine 5'-monophosphate

Cat. No.: B1201112
CAS No.: 97374-44-2
M. Wt: 376.26 g/mol
InChI Key: LRLFIIIFUGHXLL-KQYNXXCUSA-N
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Description

2-Amino-8-methyl-adenosine 5'-monophosphate is a synthetic polymer derived from adenine, a nucleobase found in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of poly(2-amino-8-methyladenylic acid) typically involves the polymerization of 2-amino-8-methyladenine monomers. The process begins with the preparation of the monomer, which is achieved through a series of chemical reactions involving adenine derivatives. The polymerization is then carried out under controlled conditions, often using catalysts to facilitate the reaction and achieve high molecular weight polymers.

Industrial Production Methods: In an industrial setting, the production of poly(2-amino-8-methyladenylic acid) involves large-scale polymerization reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure efficient production. The polymer is then purified and processed into various forms, depending on its intended application.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-8-methyl-adenosine 5'-monophosphate undergoes several types of chemical reactions, including:

    Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents, which may alter the polymer’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the polymer chain.

Scientific Research Applications

2-Amino-8-methyl-adenosine 5'-monophosphate has a wide range of applications in scientific research:

    Chemistry: The polymer is used as a model compound to study polymerization mechanisms and reaction kinetics.

    Biology: It serves as a tool for investigating the interactions between nucleic acids and proteins, as well as the effects of chemical modifications on DNA and RNA.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component of biocompatible materials.

    Industry: The polymer’s unique properties make it suitable for use in various industrial applications, including the development of advanced materials and coatings.

Mechanism of Action

2-Amino-8-methyl-adenosine 5'-monophosphate can be compared to other adenine-based polymers, such as poly(adenylic acid) and poly(2-aminoadenylic acid). While these compounds share some structural similarities, poly(2-amino-8-methyladenylic acid) is unique due to the presence of the methyl group at the 8-position. This modification can significantly alter the polymer’s properties and interactions with other molecules, making it a distinct and valuable compound for research and industrial applications.

Comparison with Similar Compounds

  • Poly(adenylic acid)
  • Poly(2-aminoadenylic acid)
  • Poly(8-methyladenylic acid)

Properties

CAS No.

97374-44-2

Molecular Formula

C11H17N6O7P

Molecular Weight

376.26 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2,6-diamino-8-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C11H17N6O7P/c1-3-14-5-8(12)15-11(13)16-9(5)17(3)10-7(19)6(18)4(24-10)2-23-25(20,21)22/h4,6-7,10,18-19H,2H2,1H3,(H2,20,21,22)(H4,12,13,15,16)/t4-,6-,7-,10-/m1/s1

InChI Key

LRLFIIIFUGHXLL-KQYNXXCUSA-N

Isomeric SMILES

CC1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N)N

SMILES

CC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N)N

Canonical SMILES

CC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N)N

Synonyms

poly(2-amino-8-methyladenylic acid)
poly-AMAA

Origin of Product

United States

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